molecular formula C23H13ClF3NO4 B3528610 4-chlorobenzyl 1,3-dioxo-2-[3-(trifluoromethyl)phenyl]-5-isoindolinecarboxylate

4-chlorobenzyl 1,3-dioxo-2-[3-(trifluoromethyl)phenyl]-5-isoindolinecarboxylate

Cat. No.: B3528610
M. Wt: 459.8 g/mol
InChI Key: AMGLSAAYNNSCBT-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has a 1,3-dioxo-2-phenyl-5-isoindolinecarboxylate core, which is a type of isoindoline, a nitrogen-containing heterocycle. The phenyl group attached to the isoindoline core is substituted with a trifluoromethyl group. The isoindoline core is also attached to a chlorobenzyl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The isoindoline core is a bicyclic structure with a nitrogen atom. The trifluoromethyl group would add electron-withdrawing character, and the chlorobenzyl group would contribute to the overall shape and properties of the molecule .


Chemical Reactions Analysis

The compound could undergo various chemical reactions depending on the conditions. The aromatic rings could participate in electrophilic aromatic substitution reactions. The carbonyl groups in the 1,3-dioxo moiety could undergo reactions typical for carbonyl groups, such as nucleophilic addition .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. It’s likely to be a solid at room temperature, and its solubility would depend on the solvent used. The presence of the trifluoromethyl group could increase its lipophilicity .

Future Directions

The future research directions for this compound could include studying its synthesis, properties, and potential biological activities. It could also be interesting to study its derivatives and analogs .

Properties

IUPAC Name

(4-chlorophenyl)methyl 1,3-dioxo-2-[3-(trifluoromethyl)phenyl]isoindole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H13ClF3NO4/c24-16-7-4-13(5-8-16)12-32-22(31)14-6-9-18-19(10-14)21(30)28(20(18)29)17-3-1-2-15(11-17)23(25,26)27/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMGLSAAYNNSCBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OCC4=CC=C(C=C4)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H13ClF3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-chlorobenzyl 1,3-dioxo-2-[3-(trifluoromethyl)phenyl]-5-isoindolinecarboxylate
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